脱氧青蒿素

描述

Synthesis Analysis

Deoxyartemisinin can be synthesized from artemisinin through various chemical processes. For instance, photooxygenation of anhydrodeoxydihydroartemisinin followed by chromatographic separation can yield deoxyartemisinin and its derivatives. Another approach involves the use of NaBH4 and BF3.Et2O in THF to convert artemisinin directly to deoxyartemisinin, showcasing the compound's versatility in synthesis methods (Fu et al., 2020) (Galal et al., 2002) (Jung et al., 1990).

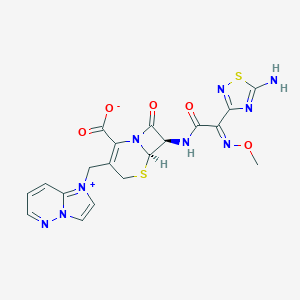

Molecular Structure Analysis

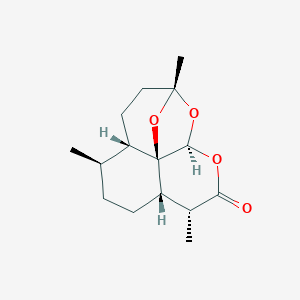

Deoxyartemisinin's molecular structure lacks the endoperoxide bridge present in artemisinin, a feature crucial for the latter's antimalarial activity. This absence significantly alters its chemical reactivity and biological activity, making it distinct from its parent compound in terms of pharmacological effects.

Chemical Reactions and Properties

Deoxyartemisinin undergoes various chemical reactions, including photooxygenation and reduction processes, to form a range of derivatives with diverse biological activities. These reactions not only expand the chemical diversity of deoxyartemisinin but also enhance its potential for pharmacological applications beyond its initial scope (Galal et al., 2002).

Physical Properties Analysis

The physical properties of deoxyartemisinin, such as solubility and stability, are influenced by its molecular structure. The absence of the peroxide bridge affects its interaction with biological membranes and molecules, which in turn impacts its absorption and bioavailability in biological systems (Fu et al., 2020).

Chemical Properties Analysis

Deoxyartemisinin's chemical properties, including reactivity and binding affinity to biological targets, are distinct from those of artemisinin. Its transformation into various derivatives through chemical reactions further diversifies its pharmacological profile, allowing for the exploration of new therapeutic potentials beyond its original antimalarial activity (Galal et al., 2002).

科学研究应用

疟疾治疗

脱氧青蒿素在疟疾治疗中起着至关重要的作用。 青蒿素类药物联合疗法 (ACT) 是世界卫生组织推荐的疟疾治疗的首选方案 . 该化合物对抗疟疾寄生虫的能力使其成为全球抗击这种致命疾病的重要组成部分。

抗菌活性

研究表明,脱氧青蒿素对多种细菌菌株表现出抗菌活性。 据报道,它对金黄色葡萄球菌、表皮葡萄球菌和变形链球菌在 1 mg/mL 的最小抑菌浓度 (MIC) 下表现出活性,这比青蒿素更有效,青蒿素的 MIC 大于 2 mg/mL . 这表明它有可能作为抗菌剂用于医疗治疗。

生物合成进展

青蒿素及其衍生物(包括脱氧青蒿素)的生物合成取得了重大进展。利用合成生物学在体内使用微生物(如大肠杆菌和酿酒酵母)生产青蒿素已显示出可喜的结果。 这种方法可能导致脱氧青蒿素生产方法的更高效 .

植物生产中的基因工程

基因工程技术已应用于黄花蒿(青蒿素的天然来源)植物,以提高其产量。这包括过表达与青蒿素生物合成途径相关的基因,阻断竞争性途径,以及调节转录因子。 这些方法有可能提高脱氧青蒿素的产量 .

真菌菌株的生物转化

脱氧青蒿素可以通过真菌菌株介导的青蒿素生物转化获得。 例如,黄曲霉能够将青蒿素转化为脱氧青蒿素,其产量高于以前报道的产量 . 这种方法可能是大规模生产脱氧青蒿素的可行方法。

药物应用

脱氧青蒿素的药物应用广泛,因为它具有生物活性。它在体内的快速代谢使其成为开发新药和治疗方法的感兴趣化合物。 青蒿素的代谢物,包括脱氧青蒿素,正在研究它们在各种药物应用中的潜在用途 .

作用机制

Target of Action

Deoxyartemisinin, a derivative of artemisinin, primarily targets the mitochondria of malarial parasites . The mitochondria play a crucial role in executing the action of artemisinin and its derivatives .

Mode of Action

Deoxyartemisinin interacts with its target, the malarial mitochondria, by inducing a rapid and dramatic production of reactive oxygen species (ROS) . Unlike artemisinin and its other derivatives, deoxyartemisinin lacks an endoperoxide bridge, which plays a key role in their inhibitory action .

Biochemical Pathways

Deoxyartemisinin is part of the artemisinin biosynthetic pathway, which is initiated by the enzyme Amorpha-4,11-diene synthase (ADS) . This pathway is crucial for the emergence of the specialized artemisinin biosynthetic pathway in the species Artemisia annua .

Pharmacokinetics

The pharmacokinetics of deoxyartemisinin involve its absorption, distribution, metabolism, and excretion (ADME) properties . The oral bioavailability of deoxyartemisinin is calculated to be 1.60 ± 0.317%, which is significantly lower than that of artemisinin (12.2 ± 0.832%) . This suggests that the absence of the peroxide bridge in deoxyartemisinin might decrease its absorption rate in the gastrointestinal tract .

Result of Action

The primary result of deoxyartemisinin’s action is the inhibition of malarial growth . This differentiates it from other artemisinin derivatives, which induce ROS production and depolarization in malarial mitochondria .

Action Environment

The action of deoxyartemisinin, like other artemisinin derivatives, can be influenced by environmental factors. For instance, the addition of an iron chelator can drastically reduce the activity of the mitochondrial electron transport chain (ETC) and mitigate the ROS production induced by artemisinin .

安全和危害

生化分析

Biochemical Properties

Deoxyartemisinin interacts with various biomolecules in its biochemical reactions. It has been shown to have no effect on membrane potential or reactive oxygen species (ROS) production in malarial mitochondria . This suggests that the endoperoxide bridge in Artemisinin, which is absent in Deoxyartemisinin, plays a crucial role in these interactions .

Cellular Effects

Deoxyartemisinin has been shown to have various effects on cells. It does not induce ROS production or functional toxicity in mitochondria, unlike Artemisinin . This suggests that the absence of the endoperoxide bridge in Deoxyartemisinin may influence its cellular effects.

Molecular Mechanism

The precise molecular mechanism of action of Deoxyartemisinin remains controversial . It is known that the absence of the endoperoxide bridge in Deoxyartemisinin results in it having no effect on membrane potential or ROS production in malarial mitochondria .

Temporal Effects in Laboratory Settings

It has been suggested that the absence of the endoperoxide bridge in Deoxyartemisinin may influence its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Deoxyartemisinin at different dosages in animal models have not been extensively studied. It has been shown that the oral bioavailability of Deoxyartemisinin is significantly lower than that of Artemisinin .

Metabolic Pathways

Deoxyartemisinin is involved in the same metabolic pathways as Artemisinin, as it is a derivative of this compound . The absence of the endoperoxide bridge in Deoxyartemisinin may influence its interactions with enzymes and cofactors in these pathways .

Transport and Distribution

It is known that Deoxyartemisinin lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its transport and distribution.

Subcellular Localization

It is known that Deoxyartemisinin lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its subcellular localization and activity.

属性

IUPAC Name |

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72826-63-2 | |

| Record name | Deoxyartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DEOXYARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Deoxyartemisinin lacks the endoperoxide bridge present in Artemisinin. [, , , ] This structural difference significantly impacts its antimalarial activity, making Deoxyartemisinin less potent than Artemisinin. [, , , ] While the peroxide bridge is considered crucial for Artemisinin's antimalarial action, Deoxyartemisinin may exert its effects through alternative mechanisms, warranting further investigation. []

A: Research suggests that mitochondria are a direct target of Artemisinin and its derivatives. [] These compounds, particularly those with the endoperoxide bridge, induce rapid reactive oxygen species (ROS) production in isolated yeast and malarial mitochondria but not in mammalian mitochondria, leading to mitochondrial dysfunction. [] This selective toxicity towards malarial mitochondria underscores the importance of this organelle in the antimalarial action of these compounds.

A: The molecular formula of Deoxyartemisinin is C15H24O4, and its molecular weight is 268.35 g/mol. []

A: Researchers employ a range of spectroscopic techniques to elucidate the structure of Deoxyartemisinin, including Infrared Spectroscopy (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (1H and 13C NMR), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]

A: Yes, several fungal strains, including Aspergillus flavus, Aspergillus niger, Cunninghamella elegans, and Mucor polymorphosporus, have been identified to biotransform Artemisinin into Deoxyartemisinin. [, , , , , , ] This microbial transformation offers a potentially sustainable and efficient approach for Deoxyartemisinin production.

A: Yes, computational techniques, including molecular docking and Comparative Molecular Field Analysis (CoMFA), have been employed to investigate Deoxyartemisinin and its derivatives. [, , , ] These studies provide insights into their potential interactions with target proteins and guide the design of novel analogues with improved activity.

A: Studies exploring the structure-activity relationship (SAR) of Deoxyartemisinin and its derivatives reveal that modifications at the C-9 position can significantly influence their antimalarial and antileishmanial properties. [, ] Specifically, substitutions at the C-9β position generally enhance activity compared to C-9α substitutions, suggesting the importance of spatial orientation for optimal target interactions.

A: Formulating Deoxyartemisinin presents challenges related to its inherent physicochemical properties. [, ] Strategies to enhance its stability, solubility, and bioavailability are crucial for developing effective pharmaceutical formulations. [, ] These strategies may include using different drug delivery systems, such as nanoparticles or liposomes, to protect the compound from degradation and improve its pharmacokinetic profile.

A: The oral bioavailability of Deoxyartemisinin (1.60 ± 0.317%) is significantly lower than that of Artemisinin (12.2 ± 0.832%). [] This difference highlights the impact of the endoperoxide bridge on absorption and underscores the need for alternative delivery strategies or structural modifications to improve the bioavailability of Deoxyartemisinin.

A: Both Artemisinin and Deoxyartemisinin undergo extensive metabolism, primarily in the liver. [, , , ] Common metabolic transformations include hydroxylation, deoxygenation, and glucuronidation. [, ] Understanding these metabolic pathways is crucial for optimizing drug efficacy and minimizing potential drug-drug interactions.

A: Deoxyartemisinin's activity has been evaluated against various targets using in vitro models. These include assays against Plasmodium falciparum to assess its antimalarial potential, as well as evaluations against tumor cell lines like EN2, A549, HCT116, and MCF7 to investigate its cytotoxic effects. [, , ] These in vitro studies provide valuable insights into the compound's biological activity and guide further research in specific therapeutic areas.

A: Studies in rats have shown that administering Artemisinin as part of dried leaves of Artemisia annua (DLA) significantly enhances its bioavailability compared to delivering pure Artemisinin. [] This suggests that other phytochemicals present in DLA may inhibit the first-pass metabolism of Artemisinin, leading to higher concentrations of the active compound reaching the systemic circulation.

A: Researchers commonly utilize High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), to quantify Deoxyartemisinin and its metabolites in various matrices. [, , , , ] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the identification and quantification of these compounds in biological samples. [, , , ]

A: While Deoxyartemisinin demonstrates lower antimalarial potency compared to Artemisinin, it may present advantages in terms of stability and potentially lower production costs. [, , , ] Further research is necessary to fully explore its therapeutic potential and evaluate its suitability as an alternative to Artemisinin, considering factors like efficacy, safety, and cost-effectiveness.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)